N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid
Overview
Description
N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid, also known as Fmoc-Ace, is a versatile organic compound used in a variety of scientific and industrial applications. It is a cyclic amine that is commonly used as a building block in organic synthesis. Fmoc-Ace is used to synthesize a wide range of compounds, including pharmaceuticals, dyes, and polymers. It is also used as a reagent in peptide synthesis and as a catalyst in various reactions. In addition, Fmoc-Ace has been used as a fluorescent marker in nucleic acid detection and as a fluorescent probe for studying protein-ligand interactions.
Scientific Research Applications
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Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium (II) Iodide as a Protective Agent
- Application Summary : This research focuses on modifying amino acids where the C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester . The research highlights the need for orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids .
- Methods of Application : The study systematically explored mild orthogonal ester hydrolysis conditions using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .
- Results or Outcomes : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
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Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group
- Application Summary : This study developed a solid-phase synthesis method for Fmoc-N-Me-AA-OH using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid strategy .
- Methods of Application : Two strategies for the alkylation step were compared, employing either dimethyl sulfate or methyl iodide in the Biron−Kessler method .
- Results or Outcomes : The desired amino acids, Fmoc-N-Me-Thr (tBu)-OH and Fmoc-N-Me-βAla-OH, were synthesized by both strategies with high yield and purity .
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Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications
- Application Summary : This research focuses on the development of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
- Methods of Application : The study investigated the self-assembling and gelation tendencies of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, in aqueous solution using a set of biophysical techniques .
- Results or Outcomes : The study found that only the Fmoc-derivatives of series K retain their capability to gel. Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
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- Application Summary : This research focuses on the protection of amino groups using Fmoc-protected amino groups .
- Methods of Application : The study developed new, stable amino-protecting reagents, Boc-DMT and Fmoc-DMT, which were found to be useful for the introduction of Boc and Fmoc groups into amines .
- Results or Outcomes : Both the reagents can protect various amines including amino acids in good yield in aqueous media .
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Peptide-based Hydrogels for Biomedical Applications
- Application Summary : This research focuses on the development of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
- Methods of Application : The study investigated the self-assembling and gelation tendencies of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, in aqueous solution using a set of biophysical techniques .
- Results or Outcomes : The study found that only the Fmoc-derivatives of series K retain their capability to gel. Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
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- Application Summary : This research focuses on the protection of amino groups using Fmoc-protected amino groups .
- Methods of Application : The study developed new, stable amino-protecting reagents, Boc-DMT and Fmoc-DMT, which were found to be useful for the introduction of Boc and Fmoc groups into amines .
- Results or Outcomes : Both the reagents can protect various amines including amino acids in good yield in aqueous media .
properties
IUPAC Name |
(1S,6R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-10,18-20H,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVXOQUBSSBXKD-AZUAARDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-(+/-)-cis-6-aminocyclo-hex-3-ene-1-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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